molecular formula C21H15Cl2N5O B3225886 N-(3-chlorobenzyl)-1-(3-chlorophenyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxamide CAS No. 1251566-62-7

N-(3-chlorobenzyl)-1-(3-chlorophenyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B3225886
CAS RN: 1251566-62-7
M. Wt: 424.3
InChI Key: SEOFFJWQTMHRLJ-UHFFFAOYSA-N
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Description

The compound is a derivative of 3-chlorobenzyl cyanide , which is a chemical compound that belongs to the family of organic cyanides . It is also known as 3-chlorophenylacetonitrile .


Synthesis Analysis

The production of 3-chlorobenzyl cyanide, a similar compound, involves several steps . The first step is the chlorination of benzyl cyanide with chlorine gas to form 3-chlorobenzyl cyanide . The reaction is carried out in the presence of a catalyst, such as aluminum chloride or iron (III) chloride . The second step is the purification of the crude product to obtain the final product with high purity . The purification can be achieved through various methods, including recrystallization, distillation, and chromatography .


Molecular Structure Analysis

3-Chlorobenzyl cyanide has a molecular weight of 161.63 g/mol and a molecular formula of C8H6ClN . The compound exists as a white to off-white crystalline powder that is soluble in organic solvents such as ethanol, methanol, and chloroform .


Chemical Reactions Analysis

The compound is highly reactive and can undergo various chemical reactions, including hydrolysis, reduction, and nucleophilic substitution .


Physical And Chemical Properties Analysis

3-Chlorobenzyl cyanide has a melting point of 50-52°C, and its boiling point is 276-278°C .

Safety and Hazards

3-Chlorobenzyl cyanide is a hazardous chemical that can cause severe health effects if not handled properly . It is toxic if ingested, inhaled, or absorbed through the skin . The compound can cause irritation to the eyes, skin, and respiratory system . Therefore, it is essential to observe proper safety precautions when handling the compound .

properties

IUPAC Name

1-(3-chlorophenyl)-N-[(3-chlorophenyl)methyl]-5-pyridin-4-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15Cl2N5O/c22-16-4-1-3-14(11-16)13-25-21(29)19-20(15-7-9-24-10-8-15)28(27-26-19)18-6-2-5-17(23)12-18/h1-12H,13H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEOFFJWQTMHRLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CNC(=O)C2=C(N(N=N2)C3=CC(=CC=C3)Cl)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-chlorophenyl)-N-[(3-chlorophenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-chlorobenzyl)-1-(3-chlorophenyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxamide
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N-(3-chlorobenzyl)-1-(3-chlorophenyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxamide
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N-(3-chlorobenzyl)-1-(3-chlorophenyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxamide
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N-(3-chlorobenzyl)-1-(3-chlorophenyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxamide
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N-(3-chlorobenzyl)-1-(3-chlorophenyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxamide
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N-(3-chlorobenzyl)-1-(3-chlorophenyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxamide

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